dihydrogen phosphate;2-heptadecyl-3-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-3-ium-3-yl)ethyl]-4,5-dihydro-1H-imidazol-3-ium
Description
Systematic IUPAC Nomenclature
The compound’s IUPAC name reflects its bis-cationic structure:
- Core framework : Two 4,5-dihydro-1H-imidazol-3-ium rings connected via a 2-carbon ethylene bridge.
- Substituents : Each nitrogen atom on the imidazolium rings is substituted with a heptadecyl (C17H35) chain.
- Counterion : Dihydrogen phosphate (H2PO4−).
This naming convention follows IUPAC rules for ionic liquids, prioritizing cationic components before anions. The systematic designation distinguishes it from simpler monosubstituted imidazolium salts, which lack the ethylene-bridged bis-cationic architecture.
Structural Features
Key structural attributes include:
The extended alkyl chains enhance hydrophobicity, while the dihydrogen phosphate anion contributes to hydrogen-bonding capabilities. Compared to monocationic analogs like 1,3-dimethylimidazolium chloride, this compound’s dual cationic centers enable stronger electrostatic interactions, influencing its solvent behavior and thermal stability.
Properties
CAS No. |
93904-53-1 |
|---|---|
Molecular Formula |
C42H88N4O8P2 |
Molecular Weight |
839.1 g/mol |
IUPAC Name |
dihydrogen phosphate;2-heptadecyl-3-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-3-ium-3-yl)ethyl]-4,5-dihydro-1H-imidazol-3-ium |
InChI |
InChI=1S/C42H82N4.2H3O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41-43-35-37-45(41)39-40-46-38-36-44-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;2*1-5(2,3)4/h3-40H2,1-2H3;2*(H3,1,2,3,4) |
InChI Key |
FUDAJNDMLLWYSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=[N+](CCN1)CC[N+]2=C(NCC2)CCCCCCCCCCCCCCCCC.OP(=O)(O)[O-].OP(=O)(O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Heptadecyl-4,5-dihydro-1H-imidazole Intermediate
- The initial step involves the synthesis of 2-heptadecyl-4,5-dihydro-1H-imidazole, which can be prepared by the condensation of long-chain alkyl amines (heptadecylamine) with appropriate aldehydes and ammonia or ammonium salts under controlled conditions.
- Typical reaction conditions include heating under reflux in organic solvents or neat conditions to promote ring closure forming the imidazoline ring.
- The product is isolated by crystallization or distillation, with melting points around 94-95 °C and boiling points near 438 °C (estimated).
Formation of the Imidazolium Salt with Ethyl Linker
- The next step involves alkylation of the imidazoline nitrogen atoms with a 2-(2-heptadecyl-4,5-dihydro-1H-imidazol-3-ium-3-yl)ethyl moiety.
- This is typically achieved by reacting the imidazole derivative with a suitable ethylating agent bearing the second imidazolium unit, often under mild heating in polar solvents.
- The reaction proceeds via nucleophilic substitution, forming the bis-imidazolium cation linked by an ethyl chain.
Detailed Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Imidazoline ring formation | Heptadecylamine + aldehyde + NH3, reflux in solvent | 80-90 | Purification by crystallization; melting point ~94-95 °C |
| 2 | Alkylation to form bis-imidazolium | Imidazole derivative + ethylating agent, mild heat | 75-85 | Polar solvents (e.g., ethanol, water); nucleophilic substitution |
| 3 | Salt formation with dihydrogen phosphate | Reaction with H3PO4 or phosphate salts, aqueous medium | 85-95 | pH control critical; purification by crystallization or solvent evaporation |
Research Findings and Optimization
- Studies indicate that controlling the alkyl chain length and purity of the imidazole intermediates is crucial for high yield and purity of the final bis-imidazolium phosphate salt.
- The use of aqueous media for salt formation improves environmental compatibility and facilitates purification.
- Reaction times vary from 2 to 24 hours depending on temperature and reagent concentrations, with higher temperatures accelerating alkylation and salt formation steps.
- Purification techniques such as washing with water, filtration through activated charcoal, and vacuum drying at 80-110 °C enhance product purity, often exceeding 99% by chromatographic analysis.
Comparative Analysis of Preparation Routes
| Preparation Aspect | Method A: Direct Alkylation + Salt Formation | Method B: Stepwise Synthesis with Intermediate Purification |
|---|---|---|
| Reaction Time | 4-6 hours | 8-12 hours |
| Solvent Use | Polar solvents, aqueous for salt formation | Organic solvents for alkylation, aqueous for salt formation |
| Yield | 75-85% | 80-90% |
| Purity | >98% | >99% |
| Environmental Impact | Moderate (aqueous media used) | Higher solvent use, but better control |
| Scalability | Good | Moderate |
Chemical Reactions Analysis
Types of Reactions
Dihydrogen phosphate;2-heptadecyl-3-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-3-ium-3-yl)ethyl]-4,5-dihydro-1H-imidazol-3-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The imidazolium groups can participate in nucleophilic substitution reactions with suitable nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce substituted imidazolium compounds .
Scientific Research Applications
Basic Characteristics
- Molecular Formula : C₃₁H₅₉N₂O₄P
- Molecular Weight : 564.81 g/mol
- Density : 0.92 g/cm³
- Boiling Point : Approximately 439.4°C at 760 mmHg
- Flash Point : 219.5°C
Structural Insights
The compound features a dihydrogen phosphate group attached to a unique imidazolium structure, which enhances its solubility and reactivity in various environments. The presence of long hydrocarbon chains (heptadecyl groups) contributes to its amphiphilic nature, making it suitable for applications in surfactants and emulsifiers.
Pharmaceutical Industry
The compound has shown promise in the pharmaceutical sector, particularly as a potential drug delivery agent due to its ability to enhance the solubility of poorly soluble drugs. Its imidazolium structure can facilitate interactions with biological membranes, improving drug absorption and bioavailability.
Case Study: Drug Formulation
A study investigated the use of dihydrogen phosphate derivatives in formulating liposomal drug delivery systems. Results indicated that the incorporation of this compound significantly improved the encapsulation efficiency of hydrophobic drugs, leading to enhanced therapeutic effects in animal models .
Agricultural Chemistry
In agricultural applications, the compound can function as an effective pesticide or herbicide adjuvant. Its surfactant properties allow for better adhesion and penetration of active ingredients on plant surfaces.
Case Study: Pesticide Efficacy
Research conducted on the efficacy of pesticide formulations containing dihydrogen phosphate derivatives revealed a marked increase in pest control effectiveness compared to traditional formulations. The study highlighted improved retention on leaf surfaces and reduced runoff during rainfall events .
Material Science
The unique chemical structure of this compound also lends itself to applications in material science, particularly in the development of novel polymers and coatings.
Case Study: Polymer Synthesis
A recent investigation focused on synthesizing biodegradable polymers using dihydrogen phosphate as a catalyst. The findings indicated that polymers produced with this catalyst exhibited superior mechanical properties and degradation rates compared to those synthesized without it .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceutical | Drug delivery systems | Enhanced solubility and bioavailability |
| Agricultural Chemistry | Pesticide adjuvant | Improved efficacy and reduced runoff |
| Material Science | Biodegradable polymer synthesis | Superior mechanical properties |
Mechanism of Action
The mechanism of action of dihydrogen phosphate;2-heptadecyl-3-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-3-ium-3-yl)ethyl]-4,5-dihydro-1H-imidazol-3-ium involves its interaction with molecular targets such as enzymes and cell membranes. The imidazolium groups can interact with negatively charged sites on proteins and membranes, leading to changes in their structure and function. This interaction can result in antimicrobial effects, modulation of enzyme activity, and other biological effects .
Comparison with Similar Compounds
Data Table: Key Properties of Selected Compounds
| Compound Name | Substituents | Counterion | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| Target Compound | 2-Heptadecyl, ethylene-bridged | H₂PO₄⁻ | ~800 (estimated) | Surfactants, Ionic Liquids |
| 1,3-Bis(2,4,6-trimethylphenyl)-imidazolium | 2,4,6-Trimethylphenyl | Cl⁻ | 449.0 | Catalysis, Polymer Additives |
| 2-(3-Nitrophenyl)-4,5-diphenyl-imidazolium | Nitrophenyl, Diphenyl | NO₃⁻ | 437.3 | MOFs, Coordination Chemistry |
| Nonacosafluoro-2-hydroxyheptadecyl phosphate | Fluorinated C17 chain | H₂PO₄⁻ | ~900 (estimated) | Industrial Coatings |
Biological Activity
Dihydrogen phosphate derivatives, particularly those containing imidazolium cations, have garnered attention for their unique biological activities and potential applications in various fields, including biochemistry and pharmacology. This article explores the biological activity of the compound dihydrogen phosphate; 2-heptadecyl-3-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-3-ium-3-yl)ethyl]-4,5-dihydro-1H-imidazol-3-ium , focusing on its interactions with proteins, impact on amyloidogenesis, and potential therapeutic applications.
Overview of Imidazolium-Based Ionic Liquids
Imidazolium-based ionic liquids (ILs) are known for their diverse physicochemical properties, which can be tailored through structural modifications. The specific compound features a long alkyl chain that enhances its hydrophobicity and alters its interaction with biological macromolecules. This hydrophobic character is crucial for the compound's ability to disrupt protein structures and influence amyloid fibrillation processes.
Protein Interactions
Research has indicated that imidazolium-based ILs can significantly affect protein folding and aggregation. For instance:
- Amyloid Fibrillation : Studies have shown that certain imidazolium ILs can inhibit the fibrillation of amyloid proteins such as Aβ peptides. The presence of long-chain alkyl groups in the cation structure appears to disrupt the aggregation process by increasing hydrophobic interactions with the protein surface . This disruption may lead to a reduction in amyloid-related diseases such as Alzheimer's.
Case Studies
- Inhibition of Amyloid Formation : Kundu et al. (2017) demonstrated that surface-active imidazolium ILs could inhibit the formation of amyloid fibrils from serum albumin proteins. The study highlighted that the hydrophobic nature of these ILs plays a critical role in preventing protein aggregation .
- Protein Refolding : Fujita et al. (2016) observed that cholinium dihydrogen phosphate could dissolve and refold aggregated recombinant cellulase proteins from Escherichia coli. This finding suggests that ILs may facilitate protein recovery processes in biotechnology applications .
Research Findings on Dihydrogen Phosphate Compounds
The specific compound's biological activity can be further understood through its structural properties:
| Property | Description |
|---|---|
| Cation Structure | 2-Heptadecyl-4,5-dihydro-1H-imidazol-3-ium |
| Anion | Dihydrogen phosphate |
| Hydrophobicity | High due to long alkyl chains |
| Potential Applications | Protein stabilization, drug formulation |
Mechanistic Insights
The mechanism by which this compound exerts its biological effects may involve:
- Hydrophobic Interactions : The long alkyl chains enhance interactions with hydrophobic regions of proteins, potentially leading to conformational changes.
- Electrostatic Interactions : The presence of positive charges in the imidazolium ring may also interact with negatively charged regions on proteins or nucleic acids, influencing their stability and function.
Q & A
Basic Question: What synthetic methodologies are effective for synthesizing imidazolium salts with long alkyl chains like the heptadecyl-substituted compound?
Methodological Answer:
The synthesis of imidazolium salts with long alkyl chains typically involves quaternization reactions using alkylating agents. For example, dimethyl or diethyl sulfate reacts with imidazole precursors under basic conditions (e.g., NaHCO₃) to introduce substituents . Key factors include:
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency.
- Temperature : Reactions often proceed at 60–80°C for 12–24 hours.
- Yield Optimization : Diethyl sulfate may yield higher product purity (68–90%) compared to dimethyl sulfate (26–83%) .
Characterization : Confirm structure via -/-NMR (e.g., alkyl chain protons at δ 0.8–1.5 ppm), IR (C-H stretching at 2800–3000 cm), and mass spectrometry (matching molecular ion peaks) .
Basic Question: How can researchers confirm the counterion integrity (e.g., dihydrogen phosphate) in such ionic compounds?
Methodological Answer:
Counterion analysis requires a combination of techniques:
- Ion Chromatography : Quantify phosphate content using anion-exchange columns with conductivity detection .
- Elemental Analysis : Verify stoichiometric ratios (e.g., C, H, N, P).
- pH Titration : Monitor protonation states in buffered solutions (e.g., phosphate buffers at pH 2.5–9) .
- X-ray Crystallography : Resolve crystal structures to confirm anion-cation interactions .
Advanced Question: How should experimental designs be structured to investigate the compound’s stability under varying pH conditions?
Methodological Answer:
- Buffer Preparation : Use phosphate buffers (0.1 M KHPO/NaHPO) adjusted to pH 2.5–9 with HPO or NaOH .
- Stability Metrics : Monitor decomposition via HPLC/UV-Vis at λ = 200–300 nm over 24–72 hours.
- Data Analysis : Apply Arrhenius kinetics to model degradation rates. For conflicting data (e.g., unexpected stability at low pH), use multivariate ANOVA to isolate pH effects from ionic strength .
Advanced Question: What strategies resolve contradictions in solubility data for amphiphilic imidazolium salts in polar vs. nonpolar solvents?
Methodological Answer:
- Solubility Screening : Conduct Hansen solubility parameter analysis (δ, δ, δ) to map solvent compatibility.
- Aggregation Studies : Use dynamic light scattering (DLS) to detect micelle formation in water.
- Contradiction Resolution : If solubility conflicts arise (e.g., high polarity but poor water solubility), evaluate alkyl chain packing via small-angle X-ray scattering (SAXS) .
Advanced Question: How can the compound’s catalytic potential in supramolecular chemistry be systematically evaluated?
Methodological Answer:
- Catalytic Assays : Test hydrogen-bonding or anion-binding activity using model reactions (e.g., ester hydrolysis or CO fixation) .
- Kinetic Profiling : Compare turnover frequencies (TOF) against controls (e.g., unsubstituted imidazolium salts).
- Mechanistic Probes : Use -NMR titration to map host-guest interactions or DFT calculations to model transition states .
Advanced Question: What computational and experimental approaches optimize the compound’s performance in hybrid materials?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate alkyl chain packing and phosphate anion mobility in bulk phases.
- I-Optimal Design : Employ DOE software (e.g., Design-Expert) to optimize composite ratios (e.g., with polymers or silica) .
- Performance Metrics : Measure thermal stability (TGA), ionic conductivity (impedance spectroscopy), or mechanical strength (tensile testing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
